カルベノキソロン

概要

説明

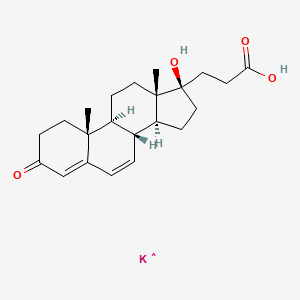

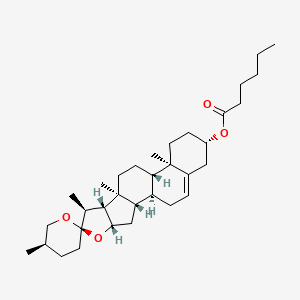

Carbenoxolone (CBX) is a glycyrrhetinic acid derivative with a steroid-like structure, similar to substances found in the root of the licorice plant . It is used for the treatment of peptic, esophageal, and oral ulceration and inflammation .

Synthesis Analysis

Carbenoxolone is a semi-synthetic compound derived from glycyrrhizic acid (GZA), found in the root of licorice (Glycyrrhiza glabra) . Viral protein synthesis occurs in the presence of carbenoxolone but infectious virion formation is minimal, indicating that carbenoxolone blocks viral morphogenesis .Molecular Structure Analysis

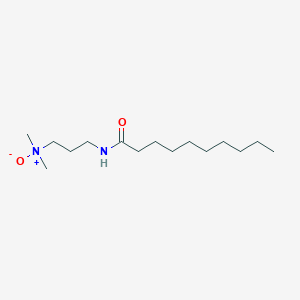

Carbenoxolone has a complex molecular structure. Its IUPAC name is (3β)-3-[(3-carboxypropanoyl)oxy]-11-oxoolean-12-en-30-oic acid . The molecular formula is C34H50O7 and the molar mass is 570.767 g·mol−1 .Chemical Reactions Analysis

Carbenoxolone has been shown to hinder the replication of Vaccinia virus in a gap junction-independent manner in a human keratinocyte cell line . It also reversibly inhibits the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) .Physical and Chemical Properties Analysis

Carbenoxolone is a small molecule with a chemical formula of C34H50O7 . It has a molar mass of 570.7566 .科学的研究の応用

神経保護と抗てんかんの応用

カルベノキソロンは、神経保護効果と抗てんかん剤としての可能性について研究されてきました。 それはギャップ結合遮断薬として作用し、てんかん発作の特徴であるニューロン活動の同期に影響を与える可能性があります . 研究によると、カルベノキソロンはギャップ結合を調節することにより、アストロサイトのカリウムレベルを調節し、in vitroおよびin vivoの両方でてんかん活動の形成に影響を与える可能性があります . これにより、新しい抗てんかん療法の開発に大きな影響を与える可能性があります。

材料科学:電解めっきと腐食防止

材料科学では、カルベノキソロンは、炭素、ポリテトラフルオロエチレン(PTFE)、およびその複合材料などの材料の電解めっきのための多機能媒体として役立ちます . その両親媒性の構造により、材料に吸着し、その帯電と分散を可能にします。 さらに、カルベノキソロンは、腐食に対する保護コーティングの作成に役立つフィルム形成特性を示します .

抗炎症治療

カルベノキソロンは、その抗炎症特性のために利用されてきました。 それは、消化性潰瘍、食道潰瘍、口腔潰瘍および炎症の治療に効果的です . さらに、研究では、それがマウスのNF-κB/NLRP3経路を介してアレルギー性気道炎症を改善できることが示されており、喘息治療の可能性を示唆しています .

がん研究:肺転移の軽減

カプセル化されたカルベノキソロンは、マウスの肺転移を減らすことが示されています。 高移動度グループボックス1(HMGB1)に対する拮抗作用と、ポリ(乳酸-コ-グリコール酸)(PLGA)徐放システムによる肺への送達の可能性により、がん治療、特に肺の転移負担の軽減のための有望な候補となっています .

薄膜堆積におけるバイオサーファクタント

カルベノキソロンのバイオサーファクタントとしての役割は、薄膜堆積において調査されています。 その特性により、さまざまな材料の電気泳動堆積(EPD)が可能になり、表面工学戦略において重要な、特定のミクロ構造と多孔性を備えたフィルムを作成するために使用されてきました .

てんかん研究:メカニズムと治療法

この化合物のてんかんに対する効果は、コネキシンと高周波振動に関連するメカニズムに焦点を当てた研究によって広く研究されてきました。 カルベノキソロンの抗けいれん効果は、コネキシン、特にCX43の発現を阻害する能力に関連しており、これは病的である高周波振動のエネルギーを調節し、発作形成に影響を与える可能性があります .

作用機序

Target of Action

Carbenoxolone primarily targets two enzymes: 3-alpha- (or 20-beta)-hydroxysteroid dehydrogenase in Streptomyces exfoliatus and Corticosteroid 11-beta-dehydrogenase isozyme 1 in humans . These enzymes play crucial roles in the metabolism of steroids, which are involved in a variety of physiological processes, including inflammation and immune response.

Mode of Action

Carbenoxolone acts by inhibiting its target enzymes. Specifically, it reversibly inhibits the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) . This inhibition disrupts the normal balance of corticosteroids in the body, leading to various effects.

Biochemical Pathways

Carbenoxolone affects several biochemical pathways. It has been found to reduce the expression of COX-2 , iNOS , and NF-κB , which are involved in inflammation and immune response . Additionally, it has been shown to induce heat shock proteins (HSPs), which help protect cells from stress .

Pharmacokinetics

It is known that the drug is orally active . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Carbenoxolone has several molecular and cellular effects. It has been found to decrease cell growth and viability in a time- and dose-dependent manner . It also reduces oxidative stress and shows anti-inflammatory effects in vivo . In the context of epilepsy, it has been shown to affect the formation of epileptic activity in astrocytes in vitro and epileptic seizure onset .

Action Environment

The action of Carbenoxolone can be influenced by environmental factors. For example, in the context of epilepsy, the astrocytic syncytium formed by gap junction-associated astrocytes, which is responsible for the regulation of potassium, affects the formation of epileptic activity in astrocytes in vitro and epileptic seizure onset . This suggests that the cellular environment can significantly influence the action, efficacy, and stability of Carbenoxolone.

Safety and Hazards

将来の方向性

Carbenoxolone has been identified as a potential inhibitor of FOXO3, a transcription factor associated with various tumor entities . It has also been found to reduce lung metastases in mice . These findings suggest that Carbenoxolone could be a promising candidate for the treatment of therapy-resistant high-stage neuroblastoma and other “FOXO-resistant” cancers .

生化学分析

Biochemical Properties

Carbenoxolone interacts with several enzymes and proteins. It reversibly inhibits the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) . This enzyme also reversibly catalyzes the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .

Cellular Effects

Carbenoxolone has been shown to have various effects on cells. It has been found to inhibit the opening and internalization of connexin 43 channels in an in vitro model of oxygen-glucose deprivation/re-oxygenation (OGD/R), following ischemic preconditioning . This inhibition of gap junctions may further reduce damage from ischemia reperfusion .

Molecular Mechanism

Carbenoxolone exerts its effects at the molecular level through several mechanisms. It inhibits 11β-HSD, an enzyme which regenerates cortisol, an active glucocorticoid, from inactive cortisone . This inhibition blocks the conversion of inactive cortisone to cortisol .

Temporal Effects in Laboratory Settings

In laboratory settings, carbenoxolone has been shown to have temporal effects. Side effects from carbenoxolone are common and are due to electrolyte disturbance, such as sodium retention and hypokalaemia . These effects occur particularly in the elderly, who may already be being treated for other illnesses .

Dosage Effects in Animal Models

In animal models, the effects of carbenoxolone vary with different dosages. In the pentylenetetrazole model, carbenoxolone in doses of 200 and 300 mg/kg prolonged the onset time of seizure and decreased the duration of seizures . In the maximal electroshock model, carbenoxolone in a dose of 400 mg/kg decreased the duration of seizure producing protection against seizure but failing to protect against mortality in comparison with diazepam .

Metabolic Pathways

It is known to inhibit 11β-HSD, which is involved in the metabolism of cortisone and cortisol .

Transport and Distribution

It has been shown to inhibit the opening and internalization of connexin 43 channels, which could potentially affect its distribution within cells .

Subcellular Localization

It has been shown to inhibit the opening and internalization of connexin 43 channels, which could potentially affect its localization within cells .

特性

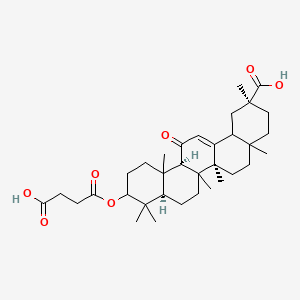

| { "Design of the Synthesis Pathway": "Carbenoxolone can be synthesized by the condensation of glycyrrhetinic acid with chloroacetic acid followed by reduction of the resulting carboxylic acid to the corresponding aldehyde and then to the desired product.", "Starting Materials": [ "Glycyrrhetinic acid", "Chloroacetic acid", "Sodium borohydride", "Sodium hydroxide", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Glycyrrhetinic acid is reacted with chloroacetic acid in the presence of sodium hydroxide and acetic acid to form the corresponding carboxylic acid.", "Step 2: The carboxylic acid is reduced to the corresponding aldehyde using sodium borohydride in ethanol.", "Step 3: The aldehyde is then further reduced to the desired product, carbenoxolone, using sodium borohydride in ethanol.", "Step 4: The product is purified by recrystallization from a mixture of ethanol and water." ] } | |

CAS番号 |

5697-56-3 |

分子式 |

C34H50O7 |

分子量 |

570.8 g/mol |

IUPAC名 |

(2S,4aS,6aS,6bR,12aS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21?,23?,24?,27?,30-,31+,32+,33-,34-/m1/s1 |

InChIキー |

OBZHEBDUNPOCJG-QATWLOCDSA-N |

異性体SMILES |

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

正規SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

外観 |

Solid powder |

melting_point |

292.5 °C |

| 5697-56-3 | |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

5697-56-3 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

18alpha Carbenoxolone 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate 18alpha-Carbenoxolone 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid Acid 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Biogastrone Bioral Carbeneoxolone Carbenoxalone Carbenoxolone Carbenoxolone Disodium Salt Carbenoxolone Sodium Carbosan Duogastrone Glycyrrhetinic Acid 3 O hemisuccinate Glycyrrhetinic Acid 3-O-hemisuccinate Pharmaxolon Sanodin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Carbenoxolone’s primary mechanism of action?

A: Carbenoxolone is a known inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). [, , ] This enzyme complex interconverts cortisol and cortisone. [] By inhibiting 11β-HSD, carbenoxolone can alter glucocorticoid activity within cells. [, ]

Q2: How does carbenoxolone impact glucocorticoid activity?

A: Carbenoxolone inhibits both 11β-dehydrogenase and 11-oxoreductase, enzymes within the 11β-HSD complex. [] This dual inhibition distinguishes it from licorice, which primarily inhibits 11β-dehydrogenase. [] Carbenoxolone’s impact on glucocorticoid activity can vary depending on the tissue. In the kidney, it prevents cortisol from activating mineralocorticoid receptors. [, ] In the liver, it reduces intrahepatic cortisol concentrations, enhancing insulin sensitivity. []

Q3: Beyond 11β-HSD inhibition, does carbenoxolone interact with other targets?

A: Yes. Carbenoxolone has been shown to block gap junctions, specialized channels facilitating intercellular communication. [, , , , ] This blockage can influence various cellular processes, including neuronal signaling. [, , , ]

Q4: How does carbenoxolone affect gap junctions in the nervous system?

A: Research suggests that carbenoxolone blocks gap junctional intercellular communication, potentially influencing neuronal synchrony. [] Studies in rat models have demonstrated its anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. [] These findings suggest a potential role for gap junctions in epilepsy. [, , , ]

Q5: What is the molecular formula and weight of carbenoxolone?

A5: Carbenoxolone has the molecular formula C34H48O7 and a molecular weight of 572.7 g/mol.

Q6: Has carbenoxolone shown potential for material applications?

A: Research suggests carbenoxolone’s potential as a versatile biosurfactant in electrophoretic deposition (EPD) for creating films of various materials, including carbon materials, polytetrafluoroethylene (PTFE), and their composites. [] Its amphiphilic structure allows it to adsorb onto materials, enabling their charging and dispersion during EPD. []

A6: While carbenoxolone exhibits diverse biological activities, it is not typically recognized for possessing catalytic properties or being employed as a catalyst in chemical reactions.

A6: Currently, there's limited publicly available research exploring the application of computational chemistry and modeling techniques specifically to carbenoxolone.

A6: Further research is needed to establish a comprehensive understanding of the structure-activity relationship of carbenoxolone and its analogs.

A6: While carbenoxolone is available in various formulations, including tablets and capsules, specific details about its stability under various conditions and formulation strategies employed to enhance its stability, solubility, or bioavailability are not extensively documented in the provided research.

A6: Information about specific SHE (Safety, Health, and Environment) regulations pertaining to carbenoxolone is not explicitly covered in the provided research articles.

Q7: What is known about the absorption and distribution of carbenoxolone?

A: Carbenoxolone is readily absorbed after oral administration, achieving high plasma concentrations. [, ] It exhibits extensive binding to plasma proteins, which can influence its distribution and elimination. [, , ]

Q8: How is carbenoxolone metabolized and excreted?

A: Studies indicate that carbenoxolone is primarily excreted through the bile, with a smaller percentage eliminated in urine. [] In rats, a significant portion undergoes hydrolysis to enoxolone by stomach microflora. []

Q9: Does age affect carbenoxolone pharmacokinetics?

A: Research suggests age-related changes in carbenoxolone's plasma clearance and protein binding. [] Elderly individuals exhibit slower plasma clearance and reduced protein binding, potentially leading to higher levels of unbound, active drug. [] These age-related pharmacokinetic differences might contribute to an increased risk of adverse effects in older populations. []

Q10: What about its potential for other therapeutic applications?

A: Beyond its use in gastric ulcer treatment, research exploring carbenoxolone's therapeutic potential for conditions like cancer-induced bone pain [], epilepsy [, , , ], and even as a potential target for metabolic diseases like type 2 diabetes [, ] is ongoing.

A10: The provided research does not delve into specific resistance mechanisms or cross-resistance patterns associated with carbenoxolone.

A: While carbenoxolone has a history of use in ulcer treatment, it’s essential to acknowledge potential adverse effects. Research indicates it can lead to side effects such as fluid retention (edema), potassium loss (hypokalemia), and increased blood pressure, particularly in elderly individuals. [, , ]

A10: Specific strategies for targeted delivery of carbenoxolone to specific tissues or cells are not extensively discussed within the provided research.

A10: The research provided doesn't extensively explore the use of biomarkers for predicting carbenoxolone efficacy, monitoring treatment response, or identifying potential adverse effects.

Q11: What analytical methods are used to measure carbenoxolone concentrations?

A: Researchers have employed various techniques to analyze carbenoxolone, including spectrophotometry, [] gas chromatography, [] radioimmunoassay, [] and ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). [] The choice of method depends on factors like the sample type (e.g., blood, brain tissue) and the desired sensitivity. []

A11: The research primarily focuses on carbenoxolone's pharmacological properties and doesn't extensively address its environmental impact or degradation pathways.

A11: Detailed studies on carbenoxolone's dissolution rate and solubility in various media are not provided in the research articles.

A11: While the research employs analytical methods for carbenoxolone quantification, specific details regarding method validation parameters like accuracy, precision, and specificity are not extensively elaborated upon.

A11: The provided research primarily focuses on carbenoxolone's pharmacological properties and doesn't delve into the specifics of quality control and assurance measures during its development, manufacturing, or distribution.

A11: Information concerning carbenoxolone's potential to elicit an immune response or strategies to mitigate immunogenicity is not extensively discussed in the research.

A11: The research primarily focuses on carbenoxolone's pharmacological properties and doesn't extensively address its potential interactions with drug transporters.

A11: Information regarding carbenoxolone's potential to induce or inhibit drug-metabolizing enzymes and strategies to manage these interactions is not extensively covered in the research.

A11: The research primarily focuses on carbenoxolone's pharmacological properties and doesn't extensively address its biocompatibility or biodegradability aspects.

A11: The research primarily focuses on carbenoxolone's pharmacological properties and doesn't extensively discuss alternative compounds or substitutes.

A11: The research primarily focuses on carbenoxolone's pharmacological properties and doesn't extensively address strategies for its recycling or waste management.

A11: The research primarily focuses on carbenoxolone's pharmacological properties and doesn't extensively discuss research infrastructure or resources related to the compound.

A: While the research highlights carbenoxolone's use as an ulcer-healing drug, [, , ] a comprehensive historical overview of its development and key research milestones is not provided.

A: The research showcases carbenoxolone's multidisciplinary nature, with studies spanning pharmacology, physiology, and cell biology. Its applications range from investigating fundamental cellular processes to exploring its potential in diverse therapeutic areas. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。